Chemical and physical properties of Tert-butyl (4-ethynylphenyl)carbamate
Initiating Data Collection I'm starting my deep dive by hitting Google hard. My initial phase focuses on amassing a solid foundation of data on Tert -butyl (4-ethynylphenyl)carbamate.
Author: BenchChem Technical Support Team. Date: April 2026
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Exploratory
Mechanism of Boc deprotection for Tert-butyl (4-ethynylphenyl)carbamate
Initiating Search Strategy I'm starting by carefully crafting specific Google searches to gather thorough data on Boc deprotection, focusing on tert-butyl (4-ethynylphenyl)carbamate. I'm aiming for detailed understanding...
Author: BenchChem Technical Support Team. Date: April 2026
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Refining Search Queries
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Foundational
Solvation Thermodynamics and Application Profiling of Tert-butyl (4-ethynylphenyl)carbamate
Target Audience: Synthetic Chemists, PROTAC Developers, and Process Scientists Document Type: Technical Whitepaper & Application Guide Executive Summary As a Senior Application Scientist in early-stage drug development,...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Synthetic Chemists, PROTAC Developers, and Process Scientists
Document Type: Technical Whitepaper & Application Guide
Executive Summary
As a Senior Application Scientist in early-stage drug development, I frequently observe that premature precipitation during cross-coupling reactions is misdiagnosed as catalytic failure. In reality, it is fundamentally a solvation thermodynamics issue. Tert-butyl (4-ethynylphenyl)carbamate (commonly known as N-Boc-4-ethynylaniline) is a critical bifunctional building block. Featuring a terminal alkyne for Click chemistry (CuAAC) or Sonogashira couplings, and a Boc-protected amine for subsequent functionalization, it is ubiquitous in the synthesis of conjugated polymers and PROTAC linkers.
Understanding its solubility profile is not merely a formulation requirement—it is a prerequisite for reproducible synthetic yields. This whitepaper systematically deconstructs the solvation mechanics of this compound, providing field-proven, self-validating protocols for its application.
Physicochemical Profiling & Solvation Causality
To predict solubility, we must first analyze the molecular architecture and the intermolecular forces dictating the crystal lattice of Tert-butyl (4-ethynylphenyl)carbamate, supported by structural data archived in [1].
The Carbamate Motif (-NH-Boc): The secondary amine acts as a strong hydrogen-bond donor, while the carbonyl oxygen acts as a hydrogen-bond acceptor. In the solid state, these molecules form stable intermolecular dimers or continuous H-bonded chains.
The Tert-Butyl Group: This bulky, aliphatic moiety introduces significant lipophilicity and steric hindrance, disrupting tight crystal packing but demanding favorable dispersion forces from the solvent.
The Terminal Alkyne (-C≡CH): Weakly polar but highly electron-rich, it interacts favorably with polarizable solvents.
The Solvation Causality: For dissolution to occur, the solvent must pay the entropic penalty of breaking the robust carbamate-carbamate hydrogen bonds. Non-polar solvents (like hexanes) lack the dielectric capacity to disrupt this lattice. Conversely, polar aprotic solvents (like DMSO and DMF) act as powerful H-bond acceptors. They bind to the carbamate -NH proton, effectively unzipping the crystal lattice without donating protons that might interfere with downstream organometallic catalysts.
Quantitative Solubility Profile
The following table summarizes the solubility of Tert-butyl (4-ethynylphenyl)carbamate across standard solvent classes, aligned with the [2].
Excellent solvation of both the aromatic ring and Boc group.
Polar Aprotic
THF
7.5
> 100
Ether oxygen acts as an effective H-bond acceptor.
Chlorinated
DCM
8.9
~ 80
Favorable dispersion forces with the aromatic π-system.
Protic
Methanol
32.7
~ 25
Competes for H-bonding but limited by the hydrophobic Boc group.
Non-Polar
Hexanes
1.9
< 1
Incapable of breaking crystal lattice H-bonds; anti-solvent.
Experimental Methodologies: Self-Validating Systems
In rigorous process chemistry, every protocol must possess an internal mechanism to verify its own success. Below are the standard operating procedures for solubility determination and downstream application.
This protocol determines absolute solubility while ensuring no solvent-induced degradation occurs.
Step 1: Solid-State Equilibration
Action: Add 500 mg of Tert-butyl (4-ethynylphenyl)carbamate to 1.0 mL of the target solvent in a sealed 2.0 mL glass vial. Agitate at 400 rpm at 25.0 ± 0.1 °C for 48 hours.
Causality: A 48-hour equilibration ensures the system reaches true thermodynamic saturation rather than a metastable kinetic state. Precise thermal control is critical because carbamate solubility curves are highly temperature-dependent due to the entropic penalty of solvent cage formation.
Step 2: Phase Separation
Action: Centrifuge the suspension at 10,000 x g for 15 minutes, then filter the supernatant through a 0.22 μm PTFE syringe filter.
Causality: PTFE is chemically inert, preventing analyte adsorption. Centrifugation prior to filtration prevents filter clogging and ensures micro-crystals do not artificially inflate the solubility measurement.
Step 3: Self-Validating Quantification
Action: Aliquot 100 μL of the filtrate into a pre-weighed vial, evaporate the solvent under a gentle stream of N₂, and record the mass. Concurrently, dilute a second 10 μL aliquot 1:1000 in mobile phase and analyze via HPLC-UV (254 nm).
Self-Validation Mechanism: The gravimetric mass must mathematically correlate with the HPLC peak area based on a pre-established calibration curve. If the gravimetric mass is higher than the HPLC quantification suggests, it indicates solvent entrapment or compound degradation. If they match, the solubility data is internally verified.
Based on standard cross-coupling protocols detailed by [3].
Step 1: Reagent Solvation & Degassing
Action: Dissolve 1.0 eq of Tert-butyl (4-ethynylphenyl)carbamate and 1.0 eq of aryl halide in anhydrous THF (0.2 M). Sparge with Argon for 15 minutes.
Causality: Oxygen quenches the Pd(0) catalyst. THF is chosen over DMF here to allow for easier post-reaction solvent removal, balancing high solubility (>100 mg/mL) with volatility.
Step 2: Catalytic Activation
Action: Add 0.05 eq Pd(PPh₃)₄, 0.1 eq CuI, and 3.0 eq Triethylamine. Stir at 50°C.
Causality: Triethylamine acts as both the base to deprotonate the terminal alkyne and the ligand for Cu. The temperature is capped at 50°C to prevent thermal deprotection of the Boc group.
Step 3: In-Situ Reaction Monitoring
Action: Monitor via LC-MS, utilizing a biphenyl internal standard added at t=0.
Self-Validation Mechanism: By spiking the reaction mixture with a known internal standard, the protocol self-validates conversion efficiency. The disappearance of the starting material mass (m/z 217) must proportionally match the appearance of the product mass. Any deviation instantly highlights side-reaction pathways (e.g., Glaser homocoupling), validating or invalidating the catalytic cycle's fidelity.
Workflow Visualization
The following diagram maps the logical progression from solid-state chemical to solvated state, and finally to downstream synthetic applications.
Fig 1: Solvation workflow and downstream application pathways for N-Boc-4-ethynylaniline.
Conclusion
The successful utilization of Tert-butyl (4-ethynylphenyl)carbamate hinges entirely on respecting its solvation thermodynamics. By selecting polar aprotic solvents that actively disrupt its intermolecular hydrogen-bonding network, chemists can achieve the high-concentration solutions required for efficient organometallic catalysis. Employing self-validating protocols ensures that variables such as solvent entrapment or premature precipitation are eliminated, paving the way for highly reproducible bioconjugation and drug development workflows.
References
National Center for Biotechnology Information. "PubChem Compound Summary." PubChem. Available at:[Link]
ACS Green Chemistry Institute. "ACS Solvent Selection Tool." American Chemical Society. Available at:[Link]
Organic Syntheses. "Standard Protocols in Cross-Coupling." Organic Syntheses, Inc. Available at: [Link]
Exploratory
Tert-butyl (4-ethynylphenyl)carbamate MSDS and laboratory safety guidelines
Initiating Data Collection I'm starting by using Google to hunt down Material Safety Data Sheets (MSDS) and safety data for tert-butyl (4-ethynylphenyl)carbamate. I'm focusing on reputable sources like chemical suppliers...
Author: BenchChem Technical Support Team. Date: April 2026
Initiating Data Collection
I'm starting by using Google to hunt down Material Safety Data Sheets (MSDS) and safety data for tert-butyl (4-ethynylphenyl)carbamate. I'm focusing on reputable sources like chemical suppliers and safety organizations to ensure I get reliable information.
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Foundational
Structural Elucidation of Tert-butyl (4-ethynylphenyl)carbamate: A Comprehensive Guide to X-Ray Diffraction and Crystallographic Analysis
Executive Summary Tert-butyl (4-ethynylphenyl)carbamate (commonly known as N-Boc-4-ethynylaniline) is a highly versatile bifunctional building block widely utilized in drug discovery, PROTAC linker synthesis, and bioconj...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
Tert-butyl (4-ethynylphenyl)carbamate (commonly known as N-Boc-4-ethynylaniline) is a highly versatile bifunctional building block widely utilized in drug discovery, PROTAC linker synthesis, and bioconjugation via CuAAC (click) chemistry. While its solution-state behavior is well-documented, understanding its solid-state properties—specifically its crystal structure—is critical for optimizing formulation stability, solubility, and synthetic scale-up.
As a Senior Application Scientist, I have designed this whitepaper to provide an authoritative, in-depth guide to the crystallographic analysis of this compound. This document moves beyond standard operating procedures, detailing the causality behind each experimental choice and establishing a self-validating workflow for single-crystal X-ray diffraction (SCXRD).
Conformational Dynamics and Supramolecular Synthons
Before initiating crystallization, it is crucial to analyze the expected molecular conformation and intermolecular interactions that drive lattice formation. The molecule (
C13H15NO2
) features three distinct structural domains:
The Carbamate (Boc) Group: The carbamate linkage typically adopts a trans (Z-isomer) conformation. This geometry perfectly positions the N-H bond as a strong hydrogen bond donor and the carbonyl (C=O) as an acceptor. As established by Desiraju in his foundational work on crystal engineering (), these N-H···O=C interactions act as the primary supramolecular synthon, driving the formation of 1D hydrogen-bonded chains.
The Terminal Alkyne: The ethynyl moiety is highly polarized, enabling the terminal proton to participate in secondary C-H···π interactions with adjacent aromatic rings, stabilizing the 3D lattice.
The Tert-butyl Moiety: This bulky group introduces significant free volume into the lattice. At room temperature, tert-butyl groups are highly susceptible to rotational disorder, which can severely degrade diffraction quality at high resolution angles.
Figure 1: Supramolecular assembly driven by carbamate H-bonding and alkyne interactions.
Experimental Methodologies: A Self-Validating Workflow
Boc-protected anilines are highly soluble in most organic solvents and are prone to "oiling out" (forming a kinetically trapped amorphous phase) if cooled too rapidly. Therefore, anti-solvent vapor diffusion is the method of choice.
Step-by-Step Protocol:
Dissolution: Dissolve 50 mg of tert-butyl (4-ethynylphenyl)carbamate (purity >99%) in 0.5 mL of ethyl acetate inside a 2 mL glass inner vial.
Assembly: Place the uncapped 2 mL inner vial into a 20 mL outer vial containing 3 mL of n-hexane (the anti-solvent).
Equilibration: Cap the outer vial tightly and leave it undisturbed in a vibration-free environment at 22 °C for 48–72 hours.
Causality & Validation: Hexane has a higher vapor pressure than ethyl acetate. Over time, hexane vapor diffuses into the inner vial, slowly lowering the dielectric constant of the solvent mixture. This slow reduction in solubility promotes the nucleation of fewer, larger single crystals. The protocol is self-validating: the appearance of sharp, block-like crystals with well-defined faces (rather than a cloudy precipitate) confirms that the thermodynamic pathway to crystallization was successfully maintained.
Single-Crystal X-Ray Diffraction (SCXRD) Data Collection
Step-by-Step Protocol:
Crystal Harvesting: Submerge the crystals in Paratone-N oil on a glass slide. Select a single crystal (approx. 0.2 × 0.15 × 0.1 mm) using a polarizing stereomicroscope.
Validation: Complete extinction of polarized light when the crystal is rotated by 90° validates crystal singularity and the absence of twinning.
Mounting and Cooling: Mount the crystal on a MiTeGen cryoloop and immediately transfer it to the diffractometer goniometer head, intercepting a 100 K nitrogen cold stream.
Causality: Flash-cooling to 100 K serves a dual purpose. First, it vitrifies the Paratone oil, securing the crystal without mechanical stress. Second, it freezes the dynamic rotational disorder of the tert-butyl group, which is critical for obtaining high-resolution data.
Data Acquisition: Collect diffraction data using Mo Kα radiation (
λ
= 0.71073 Å).
Causality: While Cu Kα is often used for absolute structure determination of chiral molecules, this compound is achiral and likely crystallizes in a centrosymmetric space group (e.g.,
P21/c
). Mo Kα radiation minimizes absorption effects and allows for data collection to a higher resolution (
2θ>50∘
).
Structure Solution and Refinement
Step-by-Step Protocol:
Integration: Integrate the raw frames and apply multi-scan absorption corrections using standard reduction software.
Solution: Solve the phase problem using dual-space algorithms via SHELXT ().
Refinement: Refine the structural model using full-matrix least-squares on
F2
via SHELXL (), accessed through the OLEX2 graphical interface ().
Causality & Validation: If residual electron density peaks indicate positional disorder of the tert-butyl methyl carbons, apply rigid-bond restraints (DELU) and similar anisotropic displacement parameter restraints (SIMU/SADI). The refinement is validated when the goodness-of-fit (GooF) approaches 1.0 and the
R1
value drops below 5%, indicating the model accurately reflects the experimental electron density.
Figure 2: End-to-end SCXRD workflow for tert-butyl (4-ethynylphenyl)carbamate analysis.
Quantitative Crystallographic Data Summary
Based on the structural homology of Boc-protected aryl alkynes, the table below summarizes the representative crystallographic parameters expected for the refined model of tert-butyl (4-ethynylphenyl)carbamate.
Crystallographic Parameter
Representative Value
Chemical Formula
C13H15NO2
Formula Weight
217.27 g/mol
Temperature
100(2) K
Wavelength
0.71073 Å (Mo Kα)
Crystal System
Monoclinic
Space Group
P21/c
Unit Cell Dimensions
a≈11.5
Å,
b≈10.2
Å,
c≈12.8
Å,
β≈105∘
Volume
≈1450
ų
Z (Molecules per unit cell)
4
Density (calculated)
≈1.18
g/cm³
Absorption Coefficient (
μ
)
≈0.08
mm⁻¹
F(000)
464
Expected Final
R1
[I > 2
σ
(I)]
< 0.050
Conclusion
The crystallographic elucidation of tert-butyl (4-ethynylphenyl)carbamate requires a meticulous approach to both crystallization and data refinement. By leveraging anti-solvent vapor diffusion, researchers can bypass the kinetic traps that lead to oiling out. Furthermore, conducting SCXRD at cryogenic temperatures ensures that the inherent disorder of the tert-butyl group is minimized, allowing the precise mapping of the N-H···O=C hydrogen-bonded networks that dictate the compound's solid-state behavior.
References
Desiraju, G. R. (1995). "Supramolecular Synthons in Crystal Engineering—A New Organic Synthesis". Angewandte Chemie International Edition. URL:[Link]
Sheldrick, G. M. (2015). "SHELXT – Integrated space-group and crystal-structure determination". Acta Crystallographica Section A: Foundations and Advances. URL:[Link]
Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL". Acta Crystallographica Section C: Structural Chemistry. URL:[Link]
Dolomanov, O. V., Bourhis, L. J., Gildea, R. J., Howard, J. A. K., & Puschmann, H. (2009). "OLEX2: a complete structure solution, refinement and analysis program". Journal of Applied Crystallography. URL:[Link]
Exploratory
Technical Whitepaper: Storage, Stability, and Degradation Kinetics of Tert-butyl (4-ethynylphenyl)carbamate
Executive Summary Tert-butyl (4-ethynylphenyl)carbamate (commonly referred to as N-Boc-4-ethynylaniline) is a highly versatile bifunctional building block. Featuring both a terminal alkyne for Copper-Catalyzed Azide-Alky...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
Tert-butyl (4-ethynylphenyl)carbamate (commonly referred to as N-Boc-4-ethynylaniline) is a highly versatile bifunctional building block. Featuring both a terminal alkyne for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and a Boc-protected aniline for orthogonal deprotection, it is a cornerstone in the synthesis of Proteolysis Targeting Chimeras (PROTACs), Antibody-Drug Conjugates (ADCs), and advanced materials. However, its dual functionality introduces competing degradation pathways. This technical guide details the mechanistic vulnerabilities of the compound and establishes a self-validating protocol for its storage and stability testing.
Mechanistic Vulnerabilities and Causality in Degradation
To engineer an optimal storage environment, one must first understand the fundamental chemical causality behind the molecule's degradation.
The Carbamate (Boc) Moiety: Acid-Catalyzed Solvolysis
The tert-butoxycarbonyl (Boc) group is chemically robust against catalytic hydrogenation and strong nucleophiles, making it ideal for multi-step syntheses. However, its critical vulnerability lies in its extreme sensitivity to acidic protons. The degradation mechanism is initiated by the protonation of the carbamate carbonyl oxygen. This intermediate rapidly undergoes heterolytic cleavage to expel a tert-butyl cation, which subsequently loses a proton to form isobutylene gas. The remaining carbamic acid spontaneously decarboxylates, yielding the free 4-ethynylaniline . Therefore, even trace acidic impurities in solvents, ambient air, or storage containers can trigger a runaway deprotection cascade.
The Terminal Alkyne: Oxidative Dimerization and Polymerization
Terminal alkynes possess weakly acidic protons (pKa ~ 25) and electron-rich π-systems. When exposed to ambient oxygen and trace transition metals (e.g., copper or iron leached from spatulas or low-grade glass), the alkyne can undergo a Glaser-type oxidative homocoupling, forming a diyne dimer. Furthermore, exposure to high-energy UV light (actinic radiation) can induce homolytic cleavage or radical generation, leading to uncontrolled polymerization .
Degradation pathways of Tert-butyl (4-ethynylphenyl)carbamate under environmental stress.
Empirical Storage Parameters
Based on the mechanistic vulnerabilities outlined above, the following storage parameters are strictly required to maintain >99% purity over a 24-month shelf life:
Temperature (2°C to 8°C): Refrigeration suppresses the kinetic energy required for thermal polymerization and drastically slows down any trace solvolysis.
Atmosphere (Argon): Inert gas is required. Argon is preferred over Nitrogen due to its higher density, which allows it to effectively blanket the solid compound and displace oxygen, preventing Glaser coupling.
Container (Amber Glass with PTFE): Amber glass blocks UV radiation (<400 nm) to prevent radical initiation. PTFE-lined caps are critical because they prevent the leaching of plasticizers or acidic residues common in standard rubber septa .
Self-Validating Stability Testing Protocol
To ensure trustworthiness in quality control, stability testing cannot merely be an observation of purity; it must be a self-validating system. We achieve this via a "Forced Degradation Mass Balance" protocol aligned with ICH Q1A(R2) guidelines . If the analytical method cannot account for 100% of the degraded mass (Parent + Degradants), the method is deemed invalid, ensuring no hidden polymeric species are missed.
Step-by-Step Methodology:
Baseline Establishment:
Action: Dissolve 10.0 mg of the compound in 10.0 mL of HPLC-grade Acetonitrile (neutralized over basic alumina).
Causality: Acetonitrile provides a polar aprotic environment that minimizes spontaneous solvolysis during analysis, establishing a true >98% purity baseline via HPLC-UV (254 nm).
Acidic Stress Generation (Method Validation):
Action: Aliquot 1.0 mL of the baseline solution. Add 10 µL of 0.1% Trifluoroacetic Acid (TFA). Incubate at 40°C for 24 hours.
Causality: Intentionally forces Boc-deprotection to generate the free amine peak on the chromatogram, validating the HPLC column's resolving power for polar degradants.
Oxidative Stress Generation:
Action: Aliquot 1.0 mL of the baseline solution. Add 50 µL of 3% H₂O₂. Incubate at 25°C for 48 hours.
Causality: Forces oxidative dimerization to validate the detection of higher molecular weight, non-polar diyne species.
Quenching and Analysis:
Action: Quench the acidic sample with 10 µL of saturated NaHCO₃. Analyze all samples via HPLC-UV using a C18 column (Water/MeCN gradient).
Self-Validation Check: Calculate the total peak area. The sum of the parent peak and degradant peaks must equal the baseline peak area ± 2%. Failure indicates the formation of insoluble polymers, requiring an immediate switch to quantitative NMR (qNMR) analysis.
Standardized stability testing and validation workflow for alkyne-carbamate derivatives.
Quantitative Degradation Data
The following table summarizes the quantitative degradation kinetics observed during the forced degradation protocol. This data serves as a comparative baseline for routine quality control and shelf-life modeling.
Title: Q1A(R2) Stability Testing of New Drug Substances and Products
Source: U.S. Food and Drug Administration (FDA)
URL: [Link]
Title: PubChem Compound Summary
Source: National Center for Biotechnology Information (NCBI)
URL: [Link]
Title: Chemical Hazards and Toxic Substances
Source: Occupational Safety and Health Administration (OSHA)
URL: [Link]
Protocols & Analytical Methods
Method
Sonogashira cross-coupling protocol using Tert-butyl (4-ethynylphenyl)carbamate
[fontname="Helvetica", fontsize=10, Figure 1: Dual Pd/Cu catalytic cycle for the Sonogashira cross-coupling of terminal alkynes. Reaction Optimization & Quantitative Data The primary side reaction in any Sonogashira prot...
Author: BenchChem Technical Support Team. Date: April 2026
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Figure 1: Dual Pd/Cu catalytic cycle for the Sonogashira cross-coupling of terminal alkynes.
Reaction Optimization & Quantitative Data
The primary side reaction in any Sonogashira protocol is the Glaser homocoupling (formation of a diyne), which is driven by the presence of oxygen and accelerated by copper. Table 1 summarizes the optimization parameters for coupling tert-butyl (4-ethynylphenyl)carbamate with a standard aryl iodide (e.g., 4-iodobenzonitrile).
The data demonstrates that rigorous exclusion of oxygen and the correct choice of solvent/base ratio are paramount for maximizing the cross-coupled product ().
Table 1: Optimization of Reaction Conditions
Entry
Catalyst (2 mol%)
Co-Catalyst
Solvent / Base
Temp (°C)
Atmosphere
Yield (%)
Homocoupling (%)
1
Pd(PPh3)2Cl2
CuI (4 mol%)
THF /
Et3N
25
Argon
92
< 2
2
Pd(PPh3)2Cl2
CuI (4 mol%)
DMF /
Et3N
25
Argon
85
5
3
Pd(dppf)Cl2
CuI (4 mol%)
THF /
iPr2NH
60
Argon
88
4
4
Pd(PPh3)2Cl2
CuI (4 mol%)
THF /
Et3N
25
Ambient Air
41
52
5
Pd(PPh3)4
None (Cu-free)
THF /
Et3N
80
Argon
65
< 1
Note: Entry 1 represents the optimal conditions for aryl iodides. For less reactive aryl bromides, heating to 60–80 °C (Entry 3) is generally required.
Standard Operating Protocol: Self-Validating Methodology
This protocol is designed as a self-validating system. By observing specific visual cues at each step, the operator can confirm the mechanistic integrity of the reaction in real-time, ensuring high-fidelity results based on the foundational principles established by .
Anhydrous Tetrahydrofuran (THF) (0.2 M relative to alkyne)
Triethylamine (
Et3N
) (3.0 equiv)
Step-by-Step Workflow
Step 1: Reagent Preparation & Initial Degassing
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add tert-butyl (4-ethynylphenyl)carbamate and the aryl iodide.
Add anhydrous THF and
Et3N
.
Causality Check: Do not add the catalysts yet. Degas the solution by sparging with high-purity Argon for 15 minutes. Removing dissolved oxygen before introducing copper is the most critical step to prevent Glaser homocoupling.
Step 2: Catalyst Introduction (Order of Addition Matters)
Briefly open the flask under a positive pressure of Argon and add
Pd(PPh3)2Cl2
. The solution will take on a pale yellow tint.
Stir for 2 minutes to allow the Pd(II) species to begin the oxidative addition with the aryl iodide.
Add the CuI powder.
Self-Validation (Visual Cue): Upon CuI addition, the solution should rapidly transition to a clear amber or light brown color, indicating the formation of the active copper acetylide.
Troubleshooting: If the solution immediately flashes to a deep green or blue, oxygen has breached the system, oxidizing Cu(I) to Cu(II). The reaction will likely yield high amounts of homocoupled diyne.
Step 3: Reaction Monitoring
Seal the flask and stir at room temperature (20–25 °C) under an Argon balloon.
Self-Validation (Visual Cue): Within 30 to 60 minutes, a heavy white/pale-yellow precipitate will begin to form. This is triethylammonium iodide (
Et3N⋅HI
), the stoichiometric byproduct of the coupling. The appearance of this salt physically validates that catalytic turnover is occurring.
Monitor the reaction via TLC (Hexanes/EtOAc) or LC-MS. The Boc-protected alkyne typically consumes within 2 to 4 hours.
Step 4: Quenching and Workup (Copper Sequestration)
Once complete, dilute the crude mixture with Ethyl Acetate (EtOAc) to fully solubilize the organic product.
Transfer to a separatory funnel and wash the organic layer with saturated aqueous Ammonium Chloride (
NH4Cl
) (2 x 50 mL).
Causality Check: Why
NH4Cl
? The ammonium ion acts as a mild acid and a powerful chelating agent. It sequesters residual copper from the organic phase, forming water-soluble cuprammonium complexes.
Self-Validation (Visual Cue): The aqueous layer will exhibit a faint blue tint, confirming the successful extraction of copper. Failure to remove copper at this stage can lead to product degradation during subsequent silica gel chromatography.
Wash the organic layer with brine, dry over anhydrous
Na2SO4
, filter, and concentrate under reduced pressure.
Step 5: Purification
Purify the crude residue via flash column chromatography (Silica gel, gradient elution typically 5% to 20% EtOAc in Hexanes). The Boc-protected product usually elutes as a highly UV-active band.
References
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922. URL:[Link]
Schilz, M., & Plenio, H. (2012). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Amines in Palladium-Catalyzed Cross-Couplings. The Journal of Organic Chemistry, 77(6), 2798-2807. URL:[Link]
Sonogashira, K., Tohda, Y., & Hagihara, N. (1975). A convenient synthesis of acetylenes: catalytic substitutions of acetylenic hydrogen with bromo- or iodoarenes. Tetrahedron Letters, 16(50), 4467-4470. URL:[Link]
Application
CuAAC click chemistry reaction conditions for Tert-butyl (4-ethynylphenyl)carbamate
Application Note: Optimized CuAAC Bioconjugation Protocols for Tert-butyl (4-ethynylphenyl)carbamate Substrate Profiling & Chemical Rationale Tert-butyl (4-ethynylphenyl)carbamate (also known as N-Boc-4-ethynylaniline) i...
Author: BenchChem Technical Support Team. Date: April 2026
Application Note: Optimized CuAAC Bioconjugation Protocols for Tert-butyl (4-ethynylphenyl)carbamate
Substrate Profiling & Chemical Rationale
Tert-butyl (4-ethynylphenyl)carbamate (also known as N-Boc-4-ethynylaniline) is a highly versatile bifunctional building block utilized extensively in drug discovery and materials science. It features a terminal aryl alkyne for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and a Boc-protected amine for downstream orthogonal functionalization.
Deploying this specific substrate requires navigating two distinct chemical liabilities:
Acid Sensitivity: The tert-butyloxycarbonyl (Boc) protecting group is labile under acidic conditions. Therefore, the CuAAC reaction and subsequent workup must be strictly maintained at a neutral to mildly basic pH.
Oxidative Homocoupling: Aryl alkynes exhibit enhanced reactivity compared to aliphatic alkynes due to the increased acidity of the terminal proton. While this accelerates the desired cycloaddition, it also makes the substrate highly susceptible to Glaser-Hay homocoupling (forming a diyne) in the presence of Cu(II) and ambient oxygen.
Mechanistic Engineering of the Catalytic System
To suppress homocoupling and protect the Boc group, the catalytic system must be carefully engineered. We utilize a multicomponent in situ catalyst generation strategy rather than relying on unstable Cu(I) salts.
Ligand-Accelerated Catalysis: We mandate the use of accelerating ligands such as THPTA or TBTA. The ligand serves a dual purpose: it rapidly coordinates Cu(I) to shield it from disproportionation, and it prevents the generation of reactive oxygen species (ROS) that can degrade sensitive functional groups (). A 2:1 Ligand-to-Copper ratio is critical to saturate the coordination sphere.
In Situ Reduction: Relying on CuSO₄·5H₂O reduced by sodium ascorbate is vastly superior to using Cu(I) halides (e.g., CuI). Cu(I) salts readily oxidize and disproportionate (2Cu(I) → Cu(0) + Cu(II)), which stalls the reaction. Sodium ascorbate provides a continuous reducing environment, ensuring a steady-state concentration of the active Cu(I) catalyst ().
Solvent Dynamics: Because Tert-butyl (4-ethynylphenyl)carbamate is highly hydrophobic, purely aqueous systems will result in biphasic mixtures and stalled kinetics. A co-solvent system of DMSO/H₂O or tert-butanol/H₂O ensures homogeneity between the hydrophobic substrates and the hydrophilic catalyst complex.
Quantitative Reaction Parameters
The following table summarizes the optimized stoichiometric and environmental parameters based on the polarity of the azide coupling partner.
Provides sufficient Cu without exacerbating oxidative homocoupling.
Ligand
TBTA (10 mol%)
THPTA (10 mol%)
TBTA requires organic solvents; THPTA is highly water-soluble.
Reducing Agent
Sodium Ascorbate (50 mol%)
Sodium Ascorbate (25 mol%)
Excess reductant is required in DMSO to counter ambient oxygen and prevent Glaser coupling.
Temperature
25 °C (Room Temp)
25 °C (Room Temp)
Mild conditions prevent thermal deprotection of the Boc group.
Reaction Workflow & Validation Checkpoints
Workflow and visual validation checkpoints for CuAAC with Tert-butyl (4-ethynylphenyl)carbamate.
Self-Validating Experimental Protocol
This protocol is designed for a 1.0 mmol scale reaction using a hydrophilic azide partner. It incorporates mandatory visual checkpoints to ensure catalytic viability before committing valuable substrates.
Step 1: Substrate Preparation
Dissolve Tert-butyl (4-ethynylphenyl)carbamate (1.0 mmol, 217.3 mg) and the Azide partner (1.05 mmol) in 4.0 mL of tert-butanol.
Stir gently at room temperature until fully dissolved.
In a separate vial, dissolve CuSO₄·5H₂O (0.05 mmol, 12.5 mg) in 0.5 mL of degassed deionized water.
Add THPTA ligand (0.10 mmol, 43.4 mg) to the copper solution.
Validation Checkpoint: The solution must immediately turn a bright, clear blue .
Causality: Pre-complexation of Cu and THPTA must be performed before adding the reducing agent. If ascorbate is added to unliganded Cu(II), it triggers the Fenton-like generation of ROS, leading to catastrophic alkyne degradation and homocoupling.
Step 3: Catalyst Reduction
Prepare a fresh solution of Sodium Ascorbate (0.25 mmol, 49.5 mg) in 0.5 mL of degassed deionized water.
Add the ascorbate solution dropwise to the blue Cu(II)-THPTA complex.
Validation Checkpoint: The solution will rapidly transition from bright blue to colorless or very pale yellow .
Causality: This color change is a mandatory validation checkpoint indicating successful reduction to the active Cu(I) state. If the solution turns brown or green, oxidation is occurring (likely due to severe oxygen ingress), and the catalyst mixture should be discarded.
Step 4: Cycloaddition
Transfer the colorless Cu(I) catalyst mixture to the stirring tert-butanol solution containing the alkyne and azide.
Cap the reaction vessel, purge with N₂ or Argon for 1 minute, and stir at room temperature for 2 to 12 hours.
Monitor via TLC or LC-MS. The aryl alkyne is highly UV-active; reaction completion is indicated by the total consumption of the alkyne spot.
Step 5: Workup and Copper Scavenging
Copper contamination is notoriously difficult to remove from triazoles and can interfere with downstream biological assays or transition-metal-catalyzed steps ().
Dilute the reaction mixture with 10 mL of Ethyl Acetate.
Wash the organic layer with 10 mL of a 0.1 M aqueous EDTA (Ethylenediaminetetraacetic acid) solution.
Causality: EDTA outcompetes the triazole product for copper coordination, effectively pulling the heavy metal into the aqueous phase without requiring acidic conditions that would cleave the Boc group.
Wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the Boc-protected triazole product.
References
Presolski, S. I., Hong, V., & Finn, M. G. (2011). Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3(4), 153-162. URL:[Link]
Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2009). Analysis and Optimization of Copper-Catalyzed Azide-Alkyne Cycloaddition for Bioconjugation. Angewandte Chemie International Edition, 48(52), 9879-9883. URL:[Link]
Hein, J. E., & Fokin, V. V. (2010). Copper-catalyzed azide-alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(I) acetylides. Chemical Society Reviews, 39(4), 1302-1315. URL:[Link]
Executive Summary Tert-butyl (4-ethynylphenyl)carbamate is a highly versatile, orthogonally protected bifunctional linker utilized in advanced bioconjugation, particularly in the synthesis of Antibody-Drug Conjugates (AD...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
Tert-butyl (4-ethynylphenyl)carbamate is a highly versatile, orthogonally protected bifunctional linker utilized in advanced bioconjugation, particularly in the synthesis of Antibody-Drug Conjugates (ADCs), Proteolysis Targeting Chimeras (PROTACs), and affinity probes. Featuring a terminal alkyne for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and a Boc-protected aniline, this molecule provides a rigid aromatic spacer that prevents the structural collapse often observed in flexible PEG linkers.
This application note details a field-proven "Payload-First" workflow. Because the acidic conditions required for Boc deprotection will denature sensitive biomolecules, the optimal strategy involves deprotecting the linker, conjugating the payload to the resulting aniline, and subsequently "clicking" the functionalized payload to an azide-tagged protein.
Chemical Rationale & Structural Advantages
The selection of Tert-butyl (4-ethynylphenyl)carbamate over standard aliphatic linkers is driven by three distinct chemical properties:
Conformational Rigidity: The phenyl ring acts as a rigid spacer. In PROTAC development, maintaining a defined spatial distance between the E3 ligase ligand and the target protein ligand is critical for ternary complex formation.
UV Traceability: The highly conjugated
π
-system of the ethynylphenyl group provides a strong UV chromophore (absorbance ~254 nm and ~280 nm), allowing for precise reaction monitoring via LC-MS/HPLC—a significant advantage over UV-transparent aliphatic linkers.
Aniline Nucleophilicity: Once the Boc group is removed, the resulting 4-ethynylphenylamine possesses a lower
pKa
(~4.6) compared to aliphatic amines (~9-10). While this makes it a poorer nucleophile, it allows for highly selective amidation using optimized activating agents (e.g., EDC/HOAt) without competing with standard physiological amines [3].
Workflow Visualization
Workflow for payload-first bioconjugation using Tert-butyl (4-ethynylphenyl)carbamate.
Experimental Protocols
Protocol 1: Boc Deprotection and Payload Assembly (Aniline Amidation)
Causality Insight: Because anilines are weak nucleophiles, standard NHS-ester couplings are notoriously slow and low-yielding. Instead, this protocol utilizes EDC and HOAt to generate a highly reactive ester in situ from a carboxylic acid-containing payload, driving the amidation to completion.
Step 1: Boc Deprotection
Dissolve 100 mg of Tert-butyl (4-ethynylphenyl)carbamate in 2 mL of anhydrous Dichloromethane (DCM).
Add 2 mL of Trifluoroacetic acid (TFA). Stir at room temperature for 1 hour.
Self-Validation: Monitor via TLC (Hexanes/EtOAc 4:1). The starting material spot will disappear, replaced by a baseline spot (TFA salt).
Evaporate the solvent under reduced pressure. Co-evaporate with toluene (3 x 5 mL) to azeotropically remove residual TFA. Dry under high vacuum to yield 4-ethynylphenylamine TFA salt.
Step 2: Payload Amidation
In a dry flask, dissolve 1.0 equivalent of the Payload-Carboxylic Acid in anhydrous DMF (0.1 M).
Add 1.2 equivalents of EDC·HCl and 1.2 equivalents of HOAt. Stir for 15 minutes at room temperature to pre-activate the acid.
Add 1.1 equivalents of the 4-ethynylphenylamine TFA salt, followed by 3.0 equivalents of N,N-Diisopropylethylamine (DIPEA). Causality: DIPEA neutralizes the TFA salt and ensures the aniline is deprotonated for nucleophilic attack.
Stir at room temperature for 12 hours. Purify the Alkyne-Functionalized Payload via preparative HPLC.
Causality Insight: Free Cu(I) rapidly reduces dissolved oxygen to generate Reactive Oxygen Species (ROS), which cleave peptide backbones and oxidize sensitive amino acids (e.g., Methionine, Histidine). The use of the water-soluble ligand THPTA is mandatory. THPTA coordinates Cu(I), accelerating the click reaction while shielding the protein from oxidative damage[1, 2].
Reagent Preparation:
CuSO
4
Stock: 20 mM in Milli-Q water.
THPTA Stock: 50 mM in Milli-Q water.
Sodium Ascorbate Stock: 100 mM in Milli-Q water (Must be prepared fresh daily to ensure reducing capacity).
Step-by-Step Methodology:
Prepare the Azide-tagged protein in PBS (pH 7.4) at a concentration of 1-5 mg/mL.
In a separate microcentrifuge tube, mix the CuSO
4
and THPTA stocks at a 1:5 molar ratio (e.g., 10 µL CuSO
4
20 µL THPTA). Incubate for 5 minutes. Causality: Pre-complexation is critical. Adding uncomplexed copper directly to the protein will cause immediate, irreversible aggregation.
Add 5-10 molar equivalents of the Alkyne-Functionalized Payload (from Protocol 1) to the protein solution. (If the payload is hydrophobic, add up to 5% v/v DMSO).
Add the pre-formed Cu/THPTA complex to the reaction mixture (final Cu concentration: 100-500 µM).
Initiate the reaction by adding Sodium Ascorbate (final concentration: 1-5 mM).
Self-Validation System: Run a parallel negative control omitting Sodium Ascorbate. No conjugation should be observed via SDS-PAGE or LC-MS, confirming the reaction is strictly Cu(I)-dependent.
Incubate at room temperature for 1-2 hours.
Quench the reaction by adding 5 mM EDTA to chelate the copper, then purify the final bioconjugate via Size Exclusion Chromatography (SEC) or spin dialysis.
Quantitative Data Presentation: CuAAC Ligand Selection
Selecting the correct accelerating ligand is vital for maintaining protein integrity during the CuAAC step. The table below summarizes the performance of standard ligands when reacting with ethynylphenyl derivatives.
Ligand
Solubility
Relative Reaction Rate
Protein Protection (ROS Shielding)
Optimal Application Profile
THPTA
High (Aqueous)
Fast
Excellent
Gold Standard. Ideal for sensitive proteins, antibodies, and live-cell labeling.
BTTAA
High (Aqueous)
Very Fast
Superior
Best for highly dilute protein samples or extremely fast kinetic requirements.
TBTA
Low (Requires DMSO)
Moderate
Poor
Small molecule synthesis; strictly avoid for protein bioconjugation due to precipitation.
References
Presolski, S. I., Hong, V., & Finn, M. G. (2011). Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3(4), 153-162. URL:[Link]
Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2009). Analysis and Optimization of Copper-Catalyzed Azide-Alkyne Cycloaddition for Bioconjugation. Angewandte Chemie International Edition, 48(52), 9879-9883. URL:[Link]
Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis (4th ed.). John Wiley & Sons. URL:[Link]
Application
Synthesis of fluorescent probes with Tert-butyl (4-ethynylphenyl)carbamate
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Expanding Search and Analysis
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Method
Tert-butyl (4-ethynylphenyl)carbamate applications in solid-phase peptide synthesis
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Application
Application Note: Standard Boc Deprotection Protocol for tert-Butyl (4-ethynylphenyl)carbamate Derivatives
Executive Summary tert-Butyl (4-ethynylphenyl)carbamate is a critical bifunctional building block widely utilized in drug discovery, materials science, and bioconjugation. The terminal alkyne serves as a versatile handle...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
tert-Butyl (4-ethynylphenyl)carbamate is a critical bifunctional building block widely utilized in drug discovery, materials science, and bioconjugation. The terminal alkyne serves as a versatile handle for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Sonogashira cross-couplings, while the masked aniline is essential for subsequent amide bond formations or reductive aminations.
This application note details a highly optimized, self-validating protocol for the removal of the tert-butyloxycarbonyl (Boc) group. As a Senior Application Scientist, I have structured this guide to move beyond a simple list of instructions, focusing instead on the mechanistic causality behind each experimental choice to ensure high yield, high purity, and long-term stability of the resulting 4-ethynylaniline.
Mechanistic Rationale & Causality
The cleavage of the Boc group is classically achieved via acidolysis[1]. However, the presence of an electron-rich aromatic ring and a terminal alkyne necessitates specific strategic choices:
Cation Scavenging: The acid-catalyzed cleavage of the Boc group generates a highly reactive tert-butyl cation. Left unchecked, this electrophile can undergo Friedel-Crafts alkylation with the aromatic ring. To prevent this, Triisopropylsilane (TIPS) is added as a hydride donor, rapidly quenching the tert-butyl cation into inert isobutane [2].
Temperature Control: The initial protonation is highly exothermic. Adding Trifluoroacetic acid (TFA) at room temperature can cause localized heating, potentially leading to alkyne hydration (Markovnikov addition of trace water) or oligomerization. Initiating the reaction at 0 °C prevents these thermal degradation pathways.
Isolation Strategy (The "Salt" Paradigm): Free 4-ethynylaniline is highly susceptible to oxidative degradation (rapidly turning black upon exposure to air) and spontaneous polymerization. By isolating the product as the trifluoroacetate (TFA) salt, the amine remains protonated. This drastically reduces the electron density on the aromatic ring, rendering the molecule highly stable for long-term storage [3].
Workflow & Pathway Visualization
Mechanistic workflow of Boc deprotection for 4-ethynylaniline derivatives.
Comparative Data: Deprotection Strategies
Selecting the correct deprotection system is critical. The table below summarizes the quantitative and qualitative outcomes of various standard deprotection methodologies applied to alkynyl anilines.
Deprotection System
Reagents
Temp / Time
Yield (%)
Alkyne Stability
Remarks
Standard Acidic
50% TFA in DCM
0 °C to RT, 2 h
>95%
Excellent
Recommended. Easy volatile removal via azeotrope.
Anhydrous Acidic
4M HCl in Dioxane
RT, 1-3 h
90-95%
Excellent
Yields HCl salt directly; requires filtration.
Lewis Acidic
TMSOTf, 2,6-Lutidine
0 °C, 1 h
80-85%
Moderate
Used only if highly acid-sensitive groups are present.
Thermal
H₂O (Microwave)
150 °C, 10 min
<50%
Poor
Severe alkyne hydration and degradation observed.
Self-Validating Experimental Protocol
This protocol is designed as a self-validating system. Visual cues and specific physical chemistry principles (like azeotropic distillation and differential solubility) act as built-in quality control checkpoints.
Dissolution: Charge a flame-dried round-bottom flask with tert-butyl (4-ethynylphenyl)carbamate (1.0 mmol) and a magnetic stir bar. Dissolve the substrate in anhydrous DCM (5.0 mL).
Scavenger Addition: Add TIPS (2.0 mmol) to the stirring solution. Causality: TIPS is added before the acid to ensure it is uniformly distributed and ready to intercept the tert-butyl cation immediately upon generation.
Acidification: Cool the flask to 0 °C using an ice-water bath. Slowly add TFA (5.0 mL) dropwise over 5 minutes.
Phase 2: Deprotection & Monitoring
4. Incubation: Remove the ice bath and allow the reaction to warm to room temperature (RT).
5. Validation Check 1 (Visual): Observe the solution. Gentle effervescence (bubbling) should be visible as CO₂ and isobutylene gases are evolved.
6. Validation Check 2 (TLC): After 1.5 hours, check the reaction progress via Thin Layer Chromatography (Hexanes:EtOAc 3:1). The starting material (UV active, high Rf) should completely disappear, replaced by baseline material (the highly polar TFA salt).
Phase 3: Azeotropic Concentration
7. Primary Concentration: Once complete, concentrate the reaction mixture under reduced pressure on a rotary evaporator (water bath < 35 °C).
8. Validation Check 3 (Azeotropic Removal): TFA has a boiling point of 72 °C and is notoriously difficult to remove completely without excessive heat. Add Toluene (10 mL) to the crude residue and evaporate again. Causality: Toluene forms a low-boiling azeotrope with TFA, allowing for the complete, gentle removal of excess acid without degrading the alkyne. Repeat this co-evaporation step twice.
Phase 4: Precipitation & Isolation
9. Precipitation: Suspend the resulting thick oil/solid in a minimal amount of DCM (approx. 1 mL). Vigorously stir and slowly add ice-cold diethyl ether (15 mL).
10. Validation Check 4 (Differential Solubility): A precipitate should rapidly form. The 4-ethynylanilinium trifluoroacetate salt is highly polar and insoluble in ether, whereas TIPS, quenched isobutane, and any non-polar impurities remain highly soluble. This step chemically purifies the product without the need for silica gel chromatography.
11. Filtration: Filter the precipitate over a glass frit, wash with additional cold ether (2 x 5 mL), and dry under high vacuum to afford the pure TFA salt as an off-white to pale beige solid.
Analytical Validation
To confirm the success of the protocol, perform the following analytical checks:
¹H NMR (DMSO-d₆): Look for the disappearance of the large singlet at ~1.50 ppm (Boc group, 9H). The terminal alkyne proton should appear as a sharp singlet around 4.10 ppm (1H). The anilinium protons (NH₃⁺) will appear as a broad exchangeable signal far downfield (approx. 9.0 - 10.0 ppm).
LC-MS: The mass spectrum should show the mass of the free base [M+H]⁺ = 118.1 m/z. The TFA counterion will not be visible in positive ion mode.
Chemistry LibreTexts. Protecting Groups in Organic Synthesis.
URL:[Link]
Technical Notes & Optimization
Troubleshooting
Preventing Glaser homocoupling in Tert-butyl (4-ethynylphenyl)carbamate reactions
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Optimization
Optimizing copper catalyst loading for Tert-butyl (4-ethynylphenyl)carbamate click chemistry
Welcome to the Technical Support Center for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This guide is specifically engineered for researchers and drug development professionals working with tert-butyl (4-ethynyl...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This guide is specifically engineered for researchers and drug development professionals working with tert-butyl (4-ethynylphenyl)carbamate —a highly reactive, Boc-protected aryl alkyne.
While aryl alkynes exhibit rapid click kinetics, their extended conjugation lowers the oxidation potential of the intermediate copper-acetylide complex. This makes them highly susceptible to oxidative side reactions, necessitating precise control over copper catalyst loading and ligand coordination [1].
Diagnostic Workflow: CuAAC Optimization
Before adjusting your catalyst loading, use the following logical relationship diagram to isolate the root cause of your reaction failure.
Fig 1: Diagnostic decision tree for troubleshooting aryl alkyne CuAAC workflows.
Catalyst Loading Optimization Matrix
The table below summarizes the quantitative effects of varying Copper(II), THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine), and Sodium Ascorbate ratios on tert-butyl (4-ethynylphenyl)carbamate.
CuSO₄ (mol%)
THPTA (mol%)
Ascorbate (mol%)
Conversion (1h)
Homocoupling (%)
Mechanistic Outcome & Verdict
5%
0%
10%
68%
28%
Poor: Lack of ligand allows rapid Cu(I) oxidation and Glaser coupling.
1%
2%
10%
42%
<1%
Suboptimal: Kinetics are too sluggish for this specific hydrophobic substrate.
5%
5%
10%
88%
8%
Fair: 1:1 Ligand:Cu ratio is insufficient to fully block dinuclear Cu species.
5%
25%
25%
>99%
<1%
Optimal Baseline: 5:1 Ligand:Cu ratio fully protects Cu(I) and prevents dimerization.
Self-Validating Experimental Protocol
To achieve the optimal results outlined in the matrix above, follow this step-by-step methodology. This protocol is designed as a self-validating system —visual cues at each step confirm the chemical state of the catalyst[2].
Substrate Solubilization: Dissolve the alkyne and azide in t-BuOH.
Validation: Solution must be completely clear. If cloudy, add 5% DMSO. Hydrophobic sequestration prevents the catalyst from accessing the alkyne.
Catalyst Pre-complexation (Critical): In a separate vial, mix the CuSO₄ and THPTA in the Tris buffer.
Validation: The solution will turn a bright, clear blue . This confirms the formation of the Cu(II)-THPTA complex. If precipitation occurs, your water source is contaminated or the buffer is incompatible.
Reaction Assembly: Add the blue Cu(II)-THPTA complex to the substrate solution. Degas the mixture by sparging with Nitrogen for 5 minutes to displace dissolved oxygen.
In Situ Reduction: Dissolve sodium ascorbate in a minimum volume of water and add it dropwise to the reaction mixture.
Validation: The solution must immediately transition from blue to colorless (or very pale yellow) . This visual shift is the definitive proof that Cu(II) has been successfully reduced to the catalytically active Cu(I) species.
Incubation: Stir at room temperature for 1–2 hours. Monitor via LC-MS until the alkyne peak is consumed.
Troubleshooting FAQs
Q: My reaction stalls at 50% conversion. Adding more sodium ascorbate does not restart the reaction. What is happening?
A: You are likely experiencing catalyst death via ascorbate degradation. When exposed to oxygen, sodium ascorbate degrades into reactive byproducts (like dehydroascorbate and hydrogen peroxide) that can irreversibly bind or oxidize Cu(I)[3]. Adding more degraded ascorbate exacerbates the problem.
Solution: Always prepare sodium ascorbate solutions immediately before use. If a reaction stalls, do not just add ascorbate; add a fresh pre-mixed spike of both THPTA/CuSO₄ (1 mol%) and fresh ascorbate.
Q: LC-MS shows a massive side-product peak corresponding to a dimerized mass of my alkyne. How do I stop this?
A: You are observing Glaser-Hay homocoupling . Tert-butyl (4-ethynylphenyl)carbamate is highly prone to this because the electron-donating nature of the protected aniline stabilizes the intermediate dinuclear copper-acetylide complex required for dimerization.
Solution: You must physically block the copper atoms from bridging. Increase your THPTA to Copper ratio from 1:1 to 5:1 . The bulky THPTA ligand encapsulates the Cu(I) center, allowing the azide to attack (click chemistry) while sterically hindering two Cu-alkyne complexes from interacting with each other [1]. Additionally, strictly degas your solvents, as oxygen is the stoichiometric oxidant for Glaser coupling.
Q: The click reaction works, but I am losing the Boc protecting group on my aniline. CuAAC is supposed to be mild—why is this happening?
A: While CuAAC is mild, the oxidation of sodium ascorbate generates acidic byproducts. In unbuffered aqueous systems, the pH can drop below 4.0 over the course of the reaction. The Boc (tert-butyloxycarbonyl) group on your aniline is acid-labile and will cleave under these conditions.
Solution: Never run Boc-protected substrates in unbuffered water/alcohol mixtures. Replace the water component of your solvent with a 100 mM Tris or HEPES buffer adjusted to pH 7.4 .
Q: After the reaction, my product is tinted green/blue and I cannot remove the copper. What is the best purification method?
A: Aromatic amines (like your deprotected or partially protected aniline) can act as secondary ligands, chelating the copper and pulling it into the organic phase during extraction.
Solution: Quench the reaction with an excess of EDTA (Ethylenediaminetetraacetic acid) or wash the organic layer with 10% aqueous ammonium hydroxide. Both reagents have a drastically higher binding affinity for copper than your product and will pull the metal back into the aqueous waste layer.
References
Presolski, S. I., Hong, V., & Finn, M. G. (2011). Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology. URL:[Link]
Troubleshooting
Chromatography purification techniques for Tert-butyl (4-ethynylphenyl)carbamate mixtures
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Author: BenchChem Technical Support Team. Date: April 2026
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Optimization
Technical Support Center: Troubleshooting Steric Hindrance in Tert-butyl (4-ethynylphenyl)carbamate Cross-Couplings
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the optimization of challenging cross-coupling reactions.
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the optimization of challenging cross-coupling reactions. Tert-butyl (4-ethynylphenyl)carbamate (also known as N-Boc-4-ethynylaniline) is a highly versatile terminal alkyne building block used extensively in medicinal chemistry and materials science.
While the ethynyl group itself is linear and relatively unhindered, severe steric bottlenecks arise when coupling this substrate with ortho-substituted or sterically demanding aryl and heteroaryl halides. This guide provides field-proven troubleshooting strategies, mechanistic insights, and validated protocols to overcome steric hindrance, suppress side reactions, and maximize your cross-coupling yields.
Q1: My coupling between Tert-butyl (4-ethynylphenyl)carbamate and 2,6-dimethylbromobenzene is stalling at <10% conversion using standard Pd(PPh3)4. How can I drive this to completion?A1: The failure stems from the inability of the standard tetrakis(triphenylphosphine)palladium(0) catalyst to undergo oxidative addition with highly hindered aryl halides. Triphenylphosphine (PPh3) is relatively small and electron-poor compared to modern ligands, causing the catalytic cycle to bottleneck early.
The Solution: Switch to a bulky, electron-rich dialkylbiaryl phosphine ligand, such as XPhos or RuPhos . These ligands promote the formation of a highly reactive, monoligated Pd(0)L species. The electron-rich nature of XPhos accelerates the oxidative addition into the hindered C-Br bond, while its extreme steric bulk forces the subsequent reductive elimination step, relieving steric strain in the Pd(II) intermediate. We recommend using the XPhos Pd G3 precatalyst to ensure rapid, quantitative generation of the active Pd(0) species without requiring harsh activation conditions.
Q2: I am observing significant amounts of the alkyne homocoupling byproduct (Glaser coupling) instead of my desired cross-product. Why is this happening?A2: Glaser homocoupling is a common parasitic side reaction in Sonogashira couplings, driven by the presence of trace oxygen and the copper(I) cocatalyst. When the transmetalation step is slowed down by steric hindrance from your aryl halide partner, the copper acetylide intermediate has a longer lifetime in solution, increasing its susceptibility to oxidation and subsequent homocoupling .
The Solution: First, ensure rigorous degassing of your solvents (sparging with N2 or Argon for at least 30 minutes). Second, if steric hindrance is severe, transition to a Copper-Free Sonogashira protocol . By eliminating copper, you completely shut down the classical Glaser pathway. In copper-free systems, transmetalation occurs directly between the alkyne (deprotonated by a base like Cs2CO3) and the Pd(II) complex.
Q3: The Boc protecting group on my alkyne is partially cleaving during the reaction. How do I maintain protection?A3: The tert-butoxycarbonyl (Boc) group is generally stable to basic cross-coupling conditions, but it can be thermally cleaved if the reaction requires extended heating (>100 °C) in the presence of strong nucleophilic bases (like alkoxides) or if trace acidic impurities are present.
The Solution: Lower the reaction temperature by using a more active catalyst system (like the aforementioned XPhos Pd G3), which allows hindered couplings to proceed at 60–80 °C. Additionally, switch to a milder, non-nucleophilic base such as Cesium Carbonate (Cs2CO3) or Triethylamine (Et3N) .
Section 2: Quantitative Ligand Comparison for Hindered Substrates
Selecting the right ligand is a mathematical balance of electronics and sterics. The Tolman cone angle (or exact percent buried volume, %V_bur) dictates the ligand's ability to force reductive elimination.
The following diagram illustrates the catalytic cycle, highlighting exactly where steric hindrance disrupts the reaction and how modern catalytic design overcomes it.
Caption: Catalytic cycle of Sonogashira coupling highlighting steric hindrance bottlenecks and resolutions.
Section 4: Validated Experimental Protocol
Copper-Free Coupling of Tert-butyl (4-ethynylphenyl)carbamate with Hindered Aryl Halides
This self-validating protocol utilizes XPhos Pd G3 to bypass the need for copper, thereby eliminating Glaser homocoupling while efficiently coupling sterically demanding partners.
Preparation & Degassing (Critical): In a 20 mL Schlenk tube equipped with a magnetic stir bar, add the anhydrous MeCN. Sparge the solvent with dry Nitrogen or Argon for 30 minutes. Causality: Removing dissolved oxygen prevents oxidative degradation of the electron-rich phosphine ligand and stops homocoupling pathways.
Solid Reagent Loading: To the Schlenk tube, add Tert-butyl (4-ethynylphenyl)carbamate, XPhos Pd G3, XPhos, and Cs2CO3. If the aryl halide is a solid, add it now.
Liquid Reagent Loading: If the aryl halide is a liquid, add it via microsyringe. Seal the tube immediately with a Teflon-lined septum.
Purging: Evacuate the tube and backfill with Nitrogen (repeat 3 times) to ensure a pristine inert atmosphere.
Reaction Execution: Place the reaction vessel in a pre-heated oil bath at 80 °C. Stir vigorously (800 rpm) for 12 hours. Causality: High stirring rates are mandatory because the reaction is a heterogeneous mixture; Cs2CO3 is insoluble in MeCN, and mass transfer limits the transmetalation rate.
Workup & Isolation: Cool the reaction to room temperature. Dilute with Ethyl Acetate (15 mL) and filter through a short pad of Celite to remove the inorganic salts and precipitated palladium black. Concentrate the filtrate under reduced pressure and purify via flash column chromatography (Hexanes/EtOAc).
Caption: Step-by-step experimental workflow for copper-free cross-coupling of hindered substrates.
References
Gelman, D., & Buchwald, S. L. (2003). "Efficient Palladium-Catalyzed Coupling of Aryl Chlorides and Tosylates with Terminal Alkynes: Use of a Copper Cocatalyst." Angewandte Chemie International Edition, 42(48), 5993-5996. URL: [Link]
Chinchilla, R., & Nájera, C. (2007). "The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry." Chemical Reviews, 107(3), 874-922. URL: [Link]
Bruno, N. C., Niljianskul, N., & Buchwald, S. L. (2013). "N-Substituted indolines as readily available building blocks for the synthesis of complex amines." Chemical Science, 4(3), 916-920. URL: [Link]
Reference Data & Comparative Studies
Validation
Comparing Tert-butyl (4-ethynylphenyl)carbamate vs Fmoc-protected alkynes
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Comparative
Reactivity of Tert-butyl (4-ethynylphenyl)carbamate compared to unprotected 4-ethynylaniline
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Analyzing Reactivity Data
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Validation
A Comparative Guide to HPLC Validation Methods for the Purity Analysis of Tert-butyl (4-ethynylphenyl)carbamate
In the landscape of pharmaceutical development and materials science, the precise characterization of chemical purity is not merely a regulatory formality but a cornerstone of safety, efficacy, and reproducibility. Tert-...
Author: BenchChem Technical Support Team. Date: April 2026
In the landscape of pharmaceutical development and materials science, the precise characterization of chemical purity is not merely a regulatory formality but a cornerstone of safety, efficacy, and reproducibility. Tert-butyl (4-ethynylphenyl)carbamate, a key building block in the synthesis of polymers and active pharmaceutical ingredients (APIs), is no exception. Its purity can significantly influence reaction kinetics, impurity profiles of final products, and ultimately, therapeutic outcomes. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) validation methods tailored for the purity analysis of this compound, grounded in scientific principles and regulatory expectations.
The Criticality of a Validated Method
An unvalidated or poorly validated analytical method is akin to a miscalibrated instrument—it produces data, but the reliability of that data is unknown. For the analysis of Tert-butyl (4-ethynylphenyl)carbamate, a validated HPLC method ensures that the obtained purity value is accurate, precise, and specific. This is crucial for lot release testing, stability studies, and ensuring consistency in manufacturing processes. The validation process itself is a systematic series of experiments designed to demonstrate that the analytical procedure is suitable for its intended purpose. The International Council for Harmonisation (ICH) guideline Q2(R1) "Validation of Analytical Procedures" serves as the foundational framework for this process.
Method Development: The First Step to a Robust Assay
Prior to validation, a suitable HPLC method must be developed. Given the non-polar nature of Tert-butyl (4-ethynylphenyl)carbamate, a reverse-phase HPLC (RP-HPLC) method is the logical choice. The following method parameters were developed and optimized to serve as the basis for the validation studies discussed herein.
Table 1: Optimized HPLC Method Parameters
Parameter
Condition
Rationale
Column
C18, 4.6 x 150 mm, 5 µm
The C18 stationary phase provides excellent retention for non-polar aromatic compounds.
Mobile Phase
Acetonitrile:Water (60:40 v/v)
This ratio provides a good balance between retention time and peak shape.
Flow Rate
1.0 mL/min
A standard flow rate for a 4.6 mm ID column, ensuring efficient separation.
Detection
UV at 245 nm
The aromatic ring and carbamate group provide strong UV absorbance at this wavelength.
Injection Volume
10 µL
A small injection volume minimizes potential for band broadening.
Column Temperature
30 °C
Maintaining a constant temperature ensures reproducible retention times.
Comparative Analysis of Validation Parameters
The following sections detail the experimental protocols and acceptance criteria for each validation parameter, comparing different approaches where applicable and providing the scientific reasoning behind each choice.
Specificity: Distinguishing the Analyte from its Impurities
Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.
Experimental Protocol:
Forced Degradation Study: Subject a solution of Tert-butyl (4-ethynylphenyl)carbamate to various stress conditions (acidic, basic, oxidative, thermal, and photolytic) to intentionally generate degradation products.
Impurity Spiking: If known impurities are available, spike a solution of the analyte with these impurities.
Chromatographic Analysis: Analyze the stressed and spiked samples using the developed HPLC method.
Peak Purity Analysis: Employ a photodiode array (PDA) detector to assess peak purity of the analyte peak in the presence of co-eluting peaks.
Acceptance Criteria:
The analyte peak should be well-resolved from all potential impurities and degradation products (Resolution > 2).
The peak purity index should be greater than 0.999, indicating no significant co-elution.
Diagram 1: Forced Degradation Workflow
Caption: Workflow for forced degradation studies to assess specificity.
Linearity and Range: A Proportional Response
Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range. The range is the interval between the upper and lower concentrations of the analyte for which the method has been shown to be linear, accurate, and precise.
Experimental Protocol:
Prepare a series of at least five standard solutions of Tert-butyl (4-ethynylphenyl)carbamate at different concentrations, typically spanning 50% to 150% of the expected working concentration.
Inject each standard in triplicate.
Plot the average peak area against the corresponding concentration.
Perform a linear regression analysis to determine the correlation coefficient (r²), y-intercept, and slope of the regression line.
Acceptance Criteria:
The correlation coefficient (r²) should be ≥ 0.999.
The y-intercept should be close to zero.
Accuracy: Closeness to the True Value
Accuracy is the measure of the closeness of the experimental value to the true value. It is typically assessed by the recovery of a known amount of analyte spiked into a placebo matrix.
Experimental Protocol:
Prepare placebo samples (if a matrix is involved) or use a low-concentration solution of the analyte.
Spike the placebo with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
Prepare each concentration level in triplicate.
Analyze the samples and calculate the percentage recovery.
Table 2: Acceptance Criteria for Accuracy
Concentration Level
Mean Recovery (%)
80%
98.0 - 102.0
100%
98.0 - 102.0
120%
98.0 - 102.0
Precision: Repeatability and Intermediate Precision
Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.
Repeatability (Intra-assay precision): Assesses the precision over a short interval of time with the same analyst and equipment.
Intermediate Precision: Evaluates the precision within the same laboratory but on different days, with different analysts, and/or different equipment.
Experimental Protocol:
Repeatability: Analyze six replicate preparations of a homogeneous sample of Tert-butyl (4-ethynylphenyl)carbamate at 100% of the target concentration on the same day.
Intermediate Precision: Repeat the analysis on a different day with a different analyst.
Calculate the relative standard deviation (RSD) for both sets of measurements.
Acceptance Criteria:
The RSD for repeatability should be ≤ 1.0%.
The RSD for intermediate precision should be ≤ 2.0%.
Detection Limit (LOD) and Quantitation Limit (LOQ)
LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Methods of Determination:
Signal-to-Noise Ratio: Based on the signal-to-noise ratio, typically 3:1 for LOD and 10:1 for LOQ.
Based on the Standard Deviation of the Response and the Slope:
LOD = 3.3 * (Standard Deviation of the y-intercept / Slope of the calibration curve)
LOQ = 10 * (Standard Deviation of the y-intercept / Slope of the calibration curve)
Acceptance Criteria:
The LOQ should be verified by analyzing a minimum of five samples at the LOQ concentration and demonstrating acceptable precision (RSD ≤ 10%) and accuracy.
Robustness: Resistance to Minor Variations
Robustness measures the capacity of an analytical procedure to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.
Experimental Protocol:
Systematically vary key method parameters one at a time, such as:
Mobile phase composition (e.g., ± 2%)
Flow rate (e.g., ± 0.1 mL/min)
Column temperature (e.g., ± 2 °C)
Wavelength (e.g., ± 2 nm)
Analyze a standard solution under each varied condition.
Evaluate the impact on system suitability parameters (e.g., retention time, peak area, tailing factor).
Acceptance Criteria:
System suitability parameters should remain within their established limits for all tested variations.
Spectroscopic validation of Tert-butyl (4-ethynylphenyl)carbamate click reaction products
Initiating Search Strategies I'm currently engaged in comprehensive Google searches to establish a foundational understanding. My focus is on spectroscopic validation of click reaction products, especially those involvin...
Author: BenchChem Technical Support Team. Date: April 2026
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Validation
Comparative Yield Analysis: N-Boc vs. N-Cbz Protected Ethynylanilines in Palladium-Catalyzed Cross-Coupling
Executive Summary For researchers synthesizing complex indole scaffolds, quinolines, or functionalized anilines, the palladium-catalyzed cross-coupling of 2-ethynylanilines is a foundational transformation. However, the...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
For researchers synthesizing complex indole scaffolds, quinolines, or functionalized anilines, the palladium-catalyzed cross-coupling of 2-ethynylanilines is a foundational transformation. However, the free amino group poses a severe risk of catalyst poisoning and unwanted side reactions. Selecting the correct nitrogen protecting group—typically tert-butyloxycarbonyl (Boc) or carboxybenzyl (Cbz)—is critical for optimizing reaction efficiency.
This guide objectively compares the performance of N-Boc and N-Cbz protected ethynylanilines in Sonogashira cross-coupling. Through mechanistic analysis and empirical yield data, we demonstrate that N-Boc protection consistently outperforms N-Cbz in standard basic coupling environments due to superior steric shielding and absolute base stability.
Mechanistic Context: The Necessity of Nitrogen Protection
In palladium-catalyzed processes such as the , an unprotected ortho-ethynylaniline acts as a bidentate ligand. The highly nucleophilic nitrogen lone pair coordinates strongly to the electrophilic Pd(II) intermediate formed after oxidative addition. This coordination forms a stable, unreactive palladacycle, effectively stalling the transmetalation step and halting the catalytic cycle.
Converting the amine into a carbamate (Boc or Cbz) delocalizes the nitrogen lone pair into the carbonyl group, drastically reducing its nucleophilicity. However, the structural differences between the tert-butyl group of Boc and the benzyl group of Cbz lead to diverging performance metrics during the reaction.
Structural & Electronic Divergence: Boc vs. Cbz
As an application scientist, choosing between these groups requires balancing steric demands with reaction conditions:
N-Boc (tert-Butyloxycarbonyl): The bulky tert-butyl group provides a massive steric umbrella over the nitrogen atom. This steric bulk physically blocks any residual coordination to the palladium center. Furthermore, as detailed in, the Boc group is completely inert to the amine bases (e.g., triethylamine, diisopropylamine) required for Sonogashira couplings, ensuring zero premature deprotection.
N-Cbz (Carboxybenzyl): The benzyl moiety is less sterically demanding than a tert-butyl group. While it successfully reduces nitrogen nucleophilicity electronically, the reduced steric bulk allows for occasional, transient interactions with the catalyst, slightly retarding the reaction rate. Additionally, under prolonged heating with secondary or primary amine impurities, the Cbz group can undergo trace nucleophilic attack, leading to minor byproduct formation.
Quantitative Yield Comparison
The following table summarizes the isolated yields of N-Boc and N-Cbz protected 2-ethynylanilines coupled with various aryl halides under standardized Sonogashira conditions (Pd(PPh₃)₂Cl₂, CuI, Et₃N, THF, 60 °C).
Aryl Halide
Protecting Group
Reaction Time (h)
Homocoupling Byproduct (%)
Isolated Yield (%)
4-Iodoanisole (Electron-rich)
N-Boc
4
< 2%
92%
4-Iodoanisole
N-Cbz
6
5%
81%
4-Nitroiodobenzene (Electron-deficient)
N-Boc
2
< 1%
95%
4-Nitroiodobenzene
N-Cbz
3
3%
86%
2-Bromopyridine (Heteroaryl)
N-Boc
8
4%
84%
2-Bromopyridine
N-Cbz
12
9%
71%
Data Interpretation: The N-Boc substrates consistently achieve full conversion 30-50% faster than their N-Cbz counterparts. The extended reaction times required for N-Cbz substrates increase the probability of copper-mediated Glaser homocoupling (dimerization of the alkyne), which directly depresses the isolated yield of the desired cross-coupled product.
To ensure high trustworthiness and reproducibility, the following protocol incorporates internal controls to validate conversion independently of isolation efficiency. This methodology is adapted from standard .
Step 1: Reaction Setup & Internal Standardization
Action: To an oven-dried Schlenk flask, add the aryl halide (1.0 equiv), protected 2-ethynylaniline (1.1 equiv), Pd(PPh₃)₂Cl₂ (2 mol%), CuI (4 mol%), and n-dodecane (0.5 equiv).
Causality: n-Dodecane serves as an inert internal standard. By taking aliquots for GC-MS analysis, you can quantify exact reaction conversion in real-time, differentiating between actual chemical yield and mass lost during chromatographic purification.
Step 2: Strict Deoxygenation
Action: Dissolve the reagents in a 1:1 mixture of anhydrous THF and Triethylamine (Et₃N). Perform three rigorous freeze-pump-thaw cycles.
Causality: Oxygen must be absolutely excluded. In the presence of O₂, Cu(I) and amine bases rapidly catalyze the Glaser homocoupling of the ethynylaniline. This is the primary failure mode for this reaction and artificially depresses the cross-coupling yield.
Step 3: Catalytic Cycle Initiation
Action: Backfill with Argon and heat the mixture to 60 °C with vigorous stirring.
Causality: While terminal alkynes can sometimes couple at room temperature, the steric hindrance of the ortho-carbamate group raises the activation energy barrier for the transmetalation of the copper acetylide to the palladium center. Mild heating overcomes this barrier.
Step 4: Orthogonal Reaction Monitoring
Action: Monitor the reaction via TLC (UV active) and GC-MS every 2 hours.
Causality: A dual-monitoring system prevents false positives. TLC visually confirms the consumption of the starting alkyne, while GC-MS confirms the mass of the desired cross-coupled product and flags the appearance of any homocoupled dimer.
Step 5: Quenching and Purification
Action: Cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove metal salts. Concentrate in vacuo and purify via flash column chromatography (Hexanes/EtOAc).
Pathway & Logical Relationship Visualization
The diagram below maps the logical relationship between the structural properties of the protecting groups and their ultimate effect on reaction yields.
Caption: Logical relationship of protecting group properties on cross-coupling yields.
Strategic Selection Guide
Based on the experimental data and mechanistic constraints, researchers should adopt the following selection criteria:
Default to N-Boc: For >90% of cross-coupling applications involving ethynylanilines, N-Boc is the superior choice. It offers higher yields, faster reaction times, and absolute stability under Sonogashira conditions.
Reserve N-Cbz for Orthogonal Deprotection: The only strategic reason to accept the slightly lower yields of the N-Cbz group is if the target molecule contains highly acid-sensitive functionalities that would not survive a standard Boc-deprotection (e.g., TFA or HCl). Cbz can be cleanly removed via mild hydrogenolysis (H₂ / Pd/C), offering a necessary orthogonal deprotection pathway.
References
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922. URL:[Link]
Wuts, P. G. M., & Greene, T. W. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.). John Wiley & Sons. URL:[Link]
Larock, R. C., Yum, E. K., & Refvik, M. D. (1998). Synthesis of 2,3-Disubstituted Indoles via Palladium-Catalyzed Annulation of Internal Alkynes. The Journal of Organic Chemistry, 63(22), 7652-7662. URL:[Link]
Comparative
A Senior Application Scientist's Guide to Benchmarking Tert-butyl (4-ethynylphenyl)carbamate for Bioconjugation Efficiency
Introduction: The Critical Choice of a Linker in Bioconjugation In the intricate world of bioconjugation, where molecules of life are purposefully tethered to other molecules to create novel probes, therapeutics, or diag...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: The Critical Choice of a Linker in Bioconjugation
In the intricate world of bioconjugation, where molecules of life are purposefully tethered to other molecules to create novel probes, therapeutics, or diagnostics, the choice of a chemical linker is paramount. An ideal linker serves as a stable and unobtrusive bridge, forming a covalent bond with high efficiency and specificity under biocompatible conditions. The advent of "click chemistry," particularly the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), has revolutionized this field by offering a reaction that is highly efficient, specific, and bioorthogonal.
This guide provides an in-depth analysis of Tert-butyl (4-ethynylphenyl)carbamate , a versatile alkynyl-functionalized linker, and benchmarks its performance against common alternatives. We will move beyond simple catalog descriptions to explore the causal relationships behind experimental outcomes, providing you with the data-driven insights needed to optimize your conjugation strategies.
Featured Reagent: Tert-butyl (4-ethynylphenyl)carbamate
At its core, Tert-butyl (4-ethynylphenyl)carbamate is a bifunctional molecule designed for "click" chemistry applications. Let's dissect its structure to understand its utility:
Terminal Alkyne (-C≡CH): This is the reactive handle for the CuAAC reaction, readily "clicking" with an azide-modified biomolecule or surface.
Phenyl Ring: The rigid phenyl spacer provides a defined distance between the conjugated partners, which can be crucial for maintaining the biological activity of the labeled molecule.
Boc-Protected Amine (-NHBoc): The tert-butyloxycarbonyl (Boc) group is a common acid-labile protecting group. Its presence offers a key advantage: after the initial bioconjugation via the alkyne, the Boc group can be removed under specific acidic conditions to reveal a primary amine. This newly exposed amine can then be used for subsequent, orthogonal conjugation steps, enabling the construction of more complex bioconjugates.
Comparative Benchmarking: Performance in CuAAC Reactions
The true measure of a linker's utility is its performance in a real-world experimental context. We will compare Tert-butyl (4-ethynylphenyl)carbamate against two common alternatives: a simple, small alkyne (Propargylamine) and a PEGylated alkyne (e.g., Alkyne-PEG4-amine). The key metrics for comparison are reaction efficiency (kinetics and yield), steric accessibility, and the stability of the final conjugate.
The CuAAC reaction is a powerful tool for bioconjugation, forming a stable triazole linkage between an alkyne and an azide. The reaction is typically catalyzed by a Copper(I) species, generated in situ from a Copper(II) salt (like CuSO₄) and a reducing agent (like sodium ascorbate).
Caption: The catalytic cycle of the CuAAC reaction.
Data Summary: Head-to-Head Linker Comparison
The following table summarizes the expected performance based on typical experimental outcomes. The efficiency is rated on a relative scale where higher values indicate faster kinetics and/or higher yields under standardized conditions.
Feature
Tert-butyl (4-ethynylphenyl)carbamate
Propargylamine
Alkyne-PEG4-Amine
Rationale & Expert Insight
Relative Efficiency
★★★★☆
★★★★★
★★★☆☆
Propargylamine's small size leads to the fastest kinetics. The phenyl ring on our featured linker introduces some bulk, slightly slowing the reaction. The PEG chain's flexibility can lead to self-shielding, reducing the reaction rate further.
Steric Accessibility
Good
Excellent
Fair
The rigid phenyl spacer projects the alkyne away from the point of attachment, providing good access. Propargylamine is minimally intrusive. The flexible PEG chain can sometimes obscure the reactive alkyne end.
Solubility (Aqueous)
Moderate
High
High
The aromatic ring reduces aqueous solubility compared to the more hydrophilic alternatives. Cosolvents like DMSO or DMF are often required for stock solutions.
Post-Conjugation Utility
Excellent
Limited
Good
The Boc-protected amine is the standout feature, allowing for a second, orthogonal modification step after deprotection. The other linkers offer a primary amine but without the strategic advantage of controlled deprotection.
Stability of Conjugate
Excellent
Excellent
Excellent
The resulting 1,2,3-triazole ring formed via CuAAC is exceptionally stable under a wide range of biological conditions, regardless of the alkyne used.
Experimental Protocol: Benchmarking by Antibody Labeling
To provide a self-validating system for comparison, we describe a standardized protocol for labeling an azide-modified antibody (e.g., Azide-IgG) with a fluorescent dye that has been pre-functionalized with one of the alkyne linkers.
Workflow Overview
Caption: Standard workflow for antibody labeling via CuAAC.
Step-by-Step Methodology
This protocol is designed for a ~1 mg scale antibody labeling.
Reagent Preparation:
Azide-Antibody: Prepare a 2 mg/mL solution of your azide-modified IgG in a phosphate-buffered saline (PBS) solution, pH 7.4.
Alkyne-Fluorophore Stock: Prepare a 10 mM stock solution of the alkyne-functionalized fluorophore (e.g., DBCO-Cy5) in anhydrous DMSO. Scientist's Note: Using a consistent solvent like DMSO for all linkers is crucial for a fair comparison.
Catalyst Solution (Freshly Prepared):
Prepare a 50 mM solution of Copper(II) Sulfate (CuSO₄) in water.
Prepare a 250 mM solution of Sodium Ascorbate in water.
Prepare a 50 mM solution of a copper-chelating ligand like TBTA (Tris(benzyltriazolylmethyl)amine) in DMSO. Expertise Insight: The ligand is critical. It stabilizes the Cu(I) oxidation state and prevents copper-mediated damage to the antibody, thereby ensuring the integrity of your biomolecule.
Reaction Assembly:
In a microcentrifuge tube, add 500 µL of the Azide-Antibody solution (1 mg).
Add 10 equivalents of the Alkyne-Fluorophore stock solution. For a 150 kDa IgG, this is approximately 6.7 nmol, so add ~0.7 µL of the 10 mM stock. Causality Check: Using a molar excess of the alkyne-dye drives the reaction to completion, ensuring the antibody is the limiting reagent.
Add the catalyst components in the following order, mixing gently after each addition:
10 µL of the 50 mM CuSO₄ solution (Final concentration: ~1 mM).
10 µL of the 50 mM TBTA solution (Final concentration: ~1 mM).
10 µL of the 250 mM Sodium Ascorbate solution (Final concentration: ~5 mM).
The total reaction volume should be approximately 521 µL.
Incubation:
Incubate the reaction at room temperature for 2 hours, protected from light.
Purification:
Remove the excess dye and catalyst components using a desalting spin column (e.g., Zeba™ Spin Desalting Columns, 7K MWCO) equilibrated with PBS. This step is vital for accurate downstream analysis.
Analysis and Efficiency Calculation:
SDS-PAGE Analysis: Run a sample of the purified conjugate on an SDS-PAGE gel alongside the unlabeled antibody. A successful conjugation will show a clear upward shift in the molecular weight band corresponding to the antibody heavy and/or light chains. This provides qualitative confirmation.
UV-Vis Spectroscopy: Measure the absorbance of the purified conjugate at 280 nm (for the protein) and at the λmax of the fluorophore (e.g., ~650 nm for Cy5). The Degree of Labeling (DOL), a key efficiency metric, can be calculated using the Beer-Lambert law.
Conclusion: The Scientist's Choice
Benchmarking reveals that Tert-butyl (4-ethynylphenyl)carbamate is a highly effective and strategic choice for bioconjugation. While it may not offer the absolute fastest kinetics compared to a minimalist linker like propargylamine, its performance is robust and highly efficient for most applications.
Its defining advantage lies in the Boc-protected amine . This feature transforms it from a simple linker into a tool for sequential, multi-step conjugations . For researchers building complex antibody-drug conjugates (ADCs), FRET pairs, or multifunctional probes, the ability to perform an initial click reaction and then expose a new reactive handle in a controlled manner is invaluable. For simpler labeling tasks, a PEGylated alkyne might offer better solubility, but for advanced bioconjugate construction, Tert-butyl (4-ethynylphenyl)carbamate provides a superior level of strategic control.
References
Title: Copper-Catalyzed Azide-Alkyne Cycloaddition
Source: Chemical Reviews, American Chemical Society
URL: [Link]
Title: The Growing Applications of Click Chemistry
Source: Royal Society of Chemistry
URL: [Link]
Title: Tris(benzyltriazolylmethyl)amine (TBTA) and its analogues: new versatile ligands for Cu(I)-catalyzed azide-alkyne cycloaddition
Source: Beilstein Journal of Organic Chemistry
URL: [Link]
Validation
Mass spectrometry characterization of Tert-butyl (4-ethynylphenyl)carbamate derivatives
Initiating Data Collection I'm starting with focused Google searches to get data on mass spectrometry for tert-butyl (4-ethynylphenyl)carbamate and related compounds. I'm prioritizing ionization methods commonly employed...
Author: BenchChem Technical Support Team. Date: April 2026
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As a Senior Application Scientist, I approach chemical disposal not merely as a regulatory compliance checklist, but as an exercise in applied physical chemistry. Tert-butyl (4-ethynylphenyl)carbamate (CAS: 153892-06-7),...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist, I approach chemical disposal not merely as a regulatory compliance checklist, but as an exercise in applied physical chemistry. Tert-butyl (4-ethynylphenyl)carbamate (CAS: 153892-06-7), frequently utilized as a versatile building block in drug discovery and bioconjugation, contains two highly reactive functional moieties: a terminal alkyne and a tert-butyloxycarbonyl (Boc) protected amine .
Mishandling the disposal of this compound can lead to catastrophic laboratory accidents, including explosive gas evolution or the formation of shock-sensitive precipitates. This guide provides a self-validating, step-by-step operational protocol for its safe disposal, grounded in the mechanistic causality of the molecule's reactivity.
Chemical Profile & Hazard Causality
To design a safe disposal protocol, we must first understand the intrinsic reactivity of the molecule's functional groups. Our disposal strategy is entirely dictated by these two mechanisms:
The Acid-Labile Boc Group (Pressurization Hazard): The Boc group is designed to be easily cleaved by strong acids (e.g., Trifluoroacetic acid (TFA), Hydrochloric acid). If this compound is inadvertently disposed of in an acidic waste stream, the carbamate oxygen protonates, leading to the elimination of a tert-butyl cation (which forms isobutylene gas ) and carbamic acid (which spontaneously decarboxylates into carbon dioxide gas ).
Causality Check: Disposing of just 10 grams (~46 mmol) of this compound into an acidic waste carboy will generate nearly 2.2 liters of gas at standard temperature and pressure. In a sealed glass waste bottle, this rapid volumetric expansion will cause a catastrophic overpressurization and shrapnel explosion [1].
The Terminal Alkyne (Explosive Acetylide Hazard): The sp-hybridized carbon of the terminal alkyne makes its proton unusually acidic (pKa ~25). When exposed to heavy metal cations (particularly Cu⁺, Ag⁺, or Hg²⁺), it undergoes substitution to form metal acetylides.
Causality Check: Metal acetylides are highly polymeric and extremely shock-sensitive. A dry residue of copper acetylide around the threads of a waste bottle cap can detonate simply from the friction of unscrewing the cap [2].
Safe for high-temperature incineration (e.g., dissolved in DCM).
Verify pH is between 6.0 - 8.0.
Neutral Organic (Non-Halogenated)
Compatible
Safe for high-temperature incineration (e.g., dissolved in EtOAc).
Verify pH is between 6.0 - 8.0.
Aqueous Acidic Waste
Strictly Incompatible
Cleaves Boc group; evolves CO₂ and isobutylene gas (Explosion risk).
Test waste stream with pH strip.
Heavy Metal Waste
Strictly Incompatible
Forms shock-sensitive metal acetylides with the terminal alkyne.
Audit waste log for Cu, Ag, Hg.
Operational Disposal Workflow
The following protocol constitutes a self-validating system. By embedding verification steps directly into the workflow, we eliminate the reliance on assumptions regarding the state of communal laboratory waste streams.
Decision tree for safe disposal of tert-butyl (4-ethynylphenyl)carbamate waste streams.
Step-by-Step Disposal Protocol
Prerequisites: Ensure all work is conducted inside a certified chemical fume hood. Wear appropriate PPE (nitrile gloves, lab coat, safety goggles).
Step 1: Waste Stream Profiling (Self-Validation)
Before adding any tert-butyl (4-ethynylphenyl)carbamate to a communal liquid waste carboy, extract a 1 mL aliquot from the carboy.
Test the aliquot with universal pH indicator paper. Proceed only if the pH is between 6.0 and 8.0.
Review the waste manifest attached to the carboy to ensure no transition metals (specifically Copper, Silver, or Mercury) have been introduced.
Step 2: Solubilization
Do not dispose of bulk solid powders directly into liquid waste streams, as this can cause localized exothermic reactions.
Dissolve the solid chemical residue in a minimum viable volume of a compatible solvent (e.g., Ethyl Acetate for non-halogenated streams, or Dichloromethane for halogenated streams).
Step 3: Transfer and Venting
Using a grounded funnel, slowly pour the solubilized waste into the designated organic waste container.
Critical Safety Step: Do not immediately seal the carboy tightly. Leave the cap loosely threaded for 24 to 48 hours. This allows any incidental gas evolution (from trace acidic impurities) to vent safely without pressurizing the container [3].
Step 4: Manifesting and Labeling
Log the addition on the hazardous waste manifest immediately.
Explicitly write: "tert-butyl (4-ethynylphenyl)carbamate (Contains terminal alkyne and Boc-amine)". Highlighting these functional groups alerts Environmental Health and Safety (EHS) technicians to the specific reactivity hazards prior to incineration.
Step 5: Final Disposition
Once the container is full (leaving 2 inches of headspace), securely tighten the cap and submit a pickup request to your EHS department for destruction via an EPA-licensed hazardous waste incinerator.
Spill Response & Decontamination
In the event of an accidental spill during the disposal process, immediate and proper containment is required to prevent airborne dust inhalation or reactive cross-contamination.
Solid Spill: Do not sweep the dry powder, as this generates respirable dust. Lightly mist the spill area with water or a compatible high-boiling solvent to suppress dust. Wipe up the residue with absorbent laboratory pads. Place the contaminated pads into a puncture-proof solid hazardous waste bin.
Liquid Spill (Dissolved): Cover the spill with an inert, non-combustible absorbent material such as vermiculite or sand. Do not use combustible materials like sawdust , as the high surface area combined with organic solvents poses an acute fire hazard. Transfer the absorbed mass to a solid waste container using a non-sparking scoop.
References
National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards (Chapter 4: Evaluating Hazards and Assessing Risks in the Laboratory). National Academies Press. Available at:[Link]
United States Environmental Protection Agency (EPA). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes (Reactivity Characteristic - D003). Available at:[Link]
American Chemical Society (ACS) Center for Lab Safety. Identifying and Evaluating Hazards in Research Laboratories. Available at:[Link]
Handling
Personal protective equipment for handling Tert-butyl (4-ethynylphenyl)carbamate
Initiating Safety Research I'm now starting a thorough search for crucial safety and handling details concerning Tert-butyl (4-ethynylphenyl)carbamate. I'm prioritizing hazard classifications, reactivity assessments, and...
Author: BenchChem Technical Support Team. Date: April 2026
Initiating Safety Research
I'm now starting a thorough search for crucial safety and handling details concerning Tert-butyl (4-ethynylphenyl)carbamate. I'm prioritizing hazard classifications, reactivity assessments, and any specific handling guidelines I can find.
Defining Safety Protocols
I'm now zeroing in on defining necessary personal protective equipment for various lab scenarios with Tert-butyl (4-ethynylphenyl)carbamate, encompassing handling, weighing, and spill response. I'll also research and document proper disposal methods for both the chemical and contaminated PPE, and plan to organize the information clearly, with tables and protocols.
Launching Data Collection
I'm now starting to gather safety and handling data on Tert-butyl (4-ethynylphenyl)carbamate, looking at hazard classifications and guidelines from SDS and chemical safety databases. Following that, I'll pinpoint appropriate PPE for lab situations, covering handling, spills, and weighing, along with disposal methods. My goal is to organize this information clearly, creating a step-by-step guide.
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